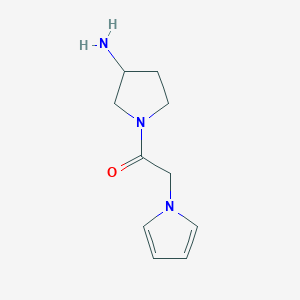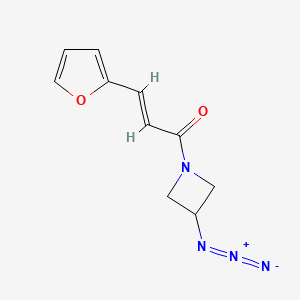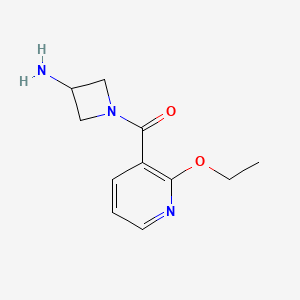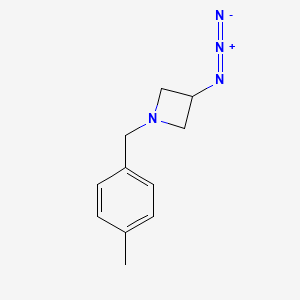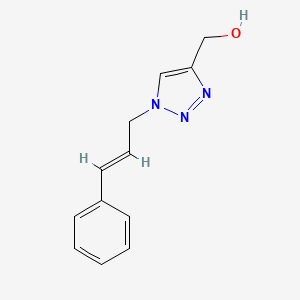![molecular formula C10H12F2N2 B1489051 1-[(2,4-Difluorophenyl)methyl]azetidin-3-amine CAS No. 1342020-77-2](/img/structure/B1489051.png)
1-[(2,4-Difluorophenyl)methyl]azetidin-3-amine
Übersicht
Beschreibung
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. They are used in a variety of natural and synthetic products exhibiting a variety of biological activities . The compound you mentioned has a difluorophenyl group attached to the azetidine ring, which could potentially influence its properties and biological activity.
Wissenschaftliche Forschungsanwendungen
Azetidine Compounds in Chemical Synthesis and Medicinal Chemistry
Chemical Synthesis and Reactivity : Azetidine compounds, including azetidines and azetidin-2-ones, are noted for their thermal stability and ease of handling. They are useful intermediates in chemical synthesis, reacting with electrophiles and nucleophiles to afford a variety of functionalized products, including amides, alkenes, and amines. Azetidines serve as precursors for the synthesis of other heterocycles like piperidines, pyrrolidines, and pyrroles. Their ring-opening reactions and transformations from acyclic precursors such as γ-haloamines and β-aminoallenes are of particular interest in synthetic organic chemistry (Singh, D’hooghe, & Kimpe, 2008).
Biological Evaluation for CNS Activity : Azetidine derivatives have been synthesized and evaluated for their potential as central nervous system (CNS) active agents. Specifically, compounds based on the azetidinone framework have shown promising antidepressant and nootropic activities. The structure-activity relationship studies suggest the potential of azetidine skeletons in developing new CNS-active pharmacological agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Advancements in Synthesis Techniques : The synthesis of chiral donor–acceptor azetines, and their application in the formation of amino acid derivatives, underscores the importance of azetidine compounds in creating complex molecules. These advancements are particularly relevant in the context of medicinal chemistry and the development of pharmaceuticals. The method provides a general approach for a broad spectrum of nucleophiles, showcasing the utility of azetidines in constructing amino acids and peptides with high stereocontrol (Marichev, Dong, Massey, Deng, De Angelis, Wang, Arman, & Doyle, 2019).
Antimicrobial Applications : Azetidine-2-one derivatives have been explored for their antimicrobial potential, with novel benzimidazole derivatives showing activity against various bacterial strains. This research demonstrates the versatility of azetidine compounds in contributing to the search for new antibacterial agents (Ansari & Lal, 2009).
Eigenschaften
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-8-2-1-7(10(12)3-8)4-14-5-9(13)6-14/h1-3,9H,4-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTAGWCNIKNMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Difluorophenyl)methyl]azetidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



